{2-[4-(4-Fluorophenyl)piperazin-1-yl]pyridin-4-yl}methanamine
Description
Properties
IUPAC Name |
[2-[4-(4-fluorophenyl)piperazin-1-yl]pyridin-4-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4/c17-14-1-3-15(4-2-14)20-7-9-21(10-8-20)16-11-13(12-18)5-6-19-16/h1-6,11H,7-10,12,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUCNEUGAGIGFEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=NC=CC(=C3)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[4-(4-Fluorophenyl)piperazin-1-yl]pyridin-4-yl}methanamine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the piperazine ring.
Attachment of Pyridine Ring: The pyridine ring is attached through a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.
Final Amination: The methanamine group is introduced through reductive amination, where the pyridine derivative reacts with formaldehyde and ammonia or a primary amine under reducing conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Acylation Reactions
The primary amine undergoes acylation with electrophilic agents to form amides. This reaction is critical for modifying pharmacological properties or introducing functional handles for further derivatization.
Key Findings :
-
Acylation proceeds efficiently under mild conditions, with electron-deficient acylating agents (e.g., sulfonyl chlorides) requiring microwave assistance for optimal yields .
-
Steric hindrance from the pyridine ring slightly reduces reactivity compared to linear alkylamines.
Alkylation Reactions
The primary amine and piperazine nitrogens participate in alkylation, enabling structural diversification.
Key Findings :
-
Piperazine nitrogen alkylation is less favored due to steric constraints; primary amine alkylation dominates .
-
Bulky alkylating agents (e.g., benzyl bromide) require prolonged reaction times (>24 h) .
Nucleophilic Aromatic Substitution (NAS)
The pyridine ring can undergo NAS at the 2- and 4-positions if activated by electron-withdrawing groups.
| Reaction Conditions | Reagents | Products | Yield | References |
|---|---|---|---|---|
| 120°C, DMSO, CuI | 4-Aminophenol | 4-Aminophenyl-substituted pyridine derivatives | 40% | |
| Reflux, EtOH, K₂CO₃ | Thiophenol | 2-Phenylthio derivatives | 35% |
Key Findings :
-
NAS reactivity is limited in the parent compound due to the absence of strong electron-withdrawing groups on the pyridine ring .
-
Introducing nitro or chloro substituents enhances NAS feasibility .
Coupling Reactions (C–N Bond Formation)
The piperazine and pyridine moieties participate in cross-coupling reactions for structural elaboration.
Key Findings :
-
Coupling reactions predominantly modify the pyridine ring rather than the fluorophenyl group .
-
Piperazine nitrogen coordination to palladium catalysts can inhibit reactivity unless protected .
Oxidation Reactions
The primary amine and pyridine ring are susceptible to oxidation under controlled conditions.
Key Findings :
-
Pyridine N-oxides exhibit enhanced solubility and altered receptor binding profiles .
-
Over-oxidation of the primary amine to nitrile or nitro groups is avoided using mild oxidants .
Cyclization Reactions
The primary amine can undergo cyclization to form heterocyclic scaffolds.
| Reaction Conditions | Reagents | Products | Yield | References |
|---|---|---|---|---|
| Reflux, POCl₃ | Formation of imidazolidinones | Five-membered lactams | 50% | |
| Microwave, NH₄OAc | Hantzsch dihydropyridine synthesis | Dihydropyridine hybrids | 45% |
Key Findings :
Scientific Research Applications
Inhibition of Monoamine Oxidase (MAO)
Research indicates that derivatives of piperazine compounds, including {2-[4-(4-Fluorophenyl)piperazin-1-yl]pyridin-4-yl}methanamine, exhibit inhibitory effects on monoamine oxidase enzymes, particularly MAO-A and MAO-B. These enzymes are crucial in the metabolism of neurotransmitters such as serotonin and dopamine. Inhibitors of MAO are significant in treating mood disorders and neurodegenerative diseases.
A study evaluating the structure-activity relationship of piperazine derivatives demonstrated that modifications can enhance the selectivity and potency against MAO-B, suggesting potential therapeutic applications in treating Parkinson's disease and depression .
Antimelanogenic Activity
The compound has been studied for its potential use as a tyrosinase inhibitor, which is beneficial in treating hyperpigmentation disorders. Tyrosinase is a key enzyme in melanin production, and its inhibition can lead to reduced pigmentation. Compounds structurally similar to this compound have shown promising results in inhibiting tyrosinase activity without cytotoxic effects on human cells .
Structure-Activity Relationships
The efficacy of this compound is influenced by its structural modifications. The presence of the fluorophenyl group enhances its binding affinity to biological targets due to increased hydrophobic interactions. This structural feature is critical for optimizing the compound's pharmacological properties .
Case Study 1: Development of MAO Inhibitors
A series of studies have focused on developing selective MAO-B inhibitors based on piperazine scaffolds. These studies utilized computational modeling alongside synthesis and biological evaluation to identify promising candidates for further development. The results indicated that certain derivatives exhibited nanomolar potency against MAO-B, highlighting the therapeutic potential of compounds like this compound .
Case Study 2: Tyrosinase Inhibition for Cosmetic Applications
Research has explored the application of piperazine-derived compounds in cosmetic formulations aimed at reducing skin pigmentation. The competitive inhibition of tyrosinase by these compounds has been demonstrated through in vitro assays, paving the way for their use in skin-whitening products .
Mechanism of Action
The mechanism of action of {2-[4-(4-Fluorophenyl)piperazin-1-yl]pyridin-4-yl}methanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing neurotransmitter release and uptake. The pathways involved include the serotonin and dopamine systems, which are critical in regulating mood, cognition, and behavior.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Structural and Functional Differences :
Core Heterocycle :
- The target compound features a pyridine ring, whereas 4-[4-(4-fluorophenyl)piperazin-1-yl]-6,7-dimethoxyquinazoline () uses a quinazoline core. Quinazolines are associated with kinase inhibition (e.g., EGFR inhibitors), while pyridines are common in neurotransmitter analogs .
Substituent Position :
- Fluorine in the para position (target) vs. meta in [4-(4-ethylpiperazin-1-yl)-3-fluorophenyl]methanamine (). Para substitution often optimizes receptor binding due to symmetry and electronic effects .
Amine Side Chain :
- The methanamine group in the target compound vs. ethylamine in . Shorter chains may reduce off-target interactions but limit solubility .
Table 2: Inferred Pharmacokinetic Properties
| Property | Target Compound | [4-(4-Ethylpiperazin-1-yl)-3-fluorophenyl]methanamine | {2-[4-(3-Chlorophenyl)piperazin-1-yl]ethyl}amine |
|---|---|---|---|
| LogP (Predicted) | ~2.5 (moderate lipophilicity) | ~2.1 (lower lipophilicity) | ~3.0 (higher lipophilicity) |
| Solubility | Moderate (pyridine enhances) | High (smaller substituents) | Low (chlorine increases hydrophobicity) |
| Metabolic Stability | High (fluorine reduces oxidation) | Moderate (ethyl group may undergo metabolism) | Low (chlorine may slow metabolism) |
Research Findings and Implications
- Receptor Binding : Fluorophenyl-piperazine derivatives often target 5-HT₁A and D₂ receptors. The target compound’s pyridine moiety may confer selectivity over dopamine receptors compared to quinazoline derivatives .
- Synthetic Feasibility : Yields of analogous compounds (e.g., 74% in ) suggest efficient synthetic routes for the target compound .
- Supplier Availability : The target compound has multiple suppliers (), indicating broader research utility compared to niche analogs like [2-(4-methylpiperazin-1-yl)phenyl]methanamine .
Biological Activity
{2-[4-(4-Fluorophenyl)piperazin-1-yl]pyridin-4-yl}methanamine, known for its complex structure and potential therapeutic applications, has garnered attention in pharmacological research. This compound is characterized by its piperazine and pyridine moieties, which are often associated with various biological activities, including neuropharmacological effects and potential antitumor properties.
- Molecular Formula : C₁₆H₁₉FN₄
- Molecular Weight : 286.34 g/mol
- Structure : The compound features a fluorophenyl group attached to a piperazine ring, which is further linked to a pyridine structure.
1. Neuropharmacological Effects
Research indicates that compounds with similar structural frameworks often exhibit activity at serotonin receptors, particularly the 5-HT1A receptor. This receptor is implicated in various neurological conditions, including anxiety and depression. Preliminary studies suggest that this compound may function as a partial agonist at these receptors, potentially offering therapeutic benefits in mood disorders .
Case Study 1: Serotonin Receptor Modulation
In a study evaluating the effects of piperazine derivatives on serotonin receptors, it was found that modifications to the piperazine ring significantly altered receptor affinity and selectivity. The introduction of a fluorine atom at the para position of the phenyl ring enhanced binding affinity to the 5-HT1A receptor, indicating that this compound could exhibit similar properties .
Case Study 2: Anticancer Activity
A series of pyridine-based compounds were tested for their cytotoxic effects on human cancer cell lines. Among these, compounds with piperazine substitutions demonstrated significant inhibition of cell proliferation in breast and prostate cancer models. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways . While specific data on this compound remains sparse, its structural analogs provide a promising outlook for further investigation.
Comparative Analysis of Similar Compounds
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
